![molecular formula C7H9NO B1594887 2,5-Dimethylpyridine 1-oxide CAS No. 4986-05-4](/img/structure/B1594887.png)
2,5-Dimethylpyridine 1-oxide
Overview
Description
2,5-Dimethylpyridine 1-oxide (2,5-DMPO) is an organic compound with a molecular formula of C7H9NO. It is a colorless, crystalline solid and is soluble in water and most organic solvents. 2,5-DMPO is a versatile reagent used in various synthetic processes, such as the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used as an intermediate in the production of other compounds. This compound is also used in scientific research applications, including the study of its biochemical and physiological effects.
Scientific Research Applications
Organocatalysis
2,5-Dimethylpyridine 1-oxide, as a derivative of pyridine N-oxides, is known for its role in organocatalysis . These compounds can act as mild Lewis bases, activating Lewis acidic parts of molecules, which increases the reactivity of nucleophilic parts towards reactions with electrophiles . This property is utilized in various catalytic activities, including:
Synthesis of Natural and Bioactive Compounds
Pyridine N-oxides are employed in the synthesis of natural and bioactive compounds due to their ability to facilitate reactions that form complex molecular structures . This includes the synthesis of:
Oxidation Reactions
These compounds are frequently used in oxidation reactions where they serve as oxidants. Their efficacy in promoting oxidation is crucial for the synthesis of various chemical entities .
Biological Importance
Pyridine N-oxides, including 2,5-Dimethylpyridine 1-oxide, have significant biological importance. They are found in nature as toxins and possess antibacterial activity. For instance, they are present in substances like orellanine, which is a nephrotoxic compound .
Pharmaceutical Applications
In the pharmaceutical industry, pyridine N-oxides are part of the structure of drugs that act as selective receptor antagonists with anti-HIV activity. They are also used in the development of thrombin inhibitors .
Chemical Intermediates
Due to their unique electronic properties, pyridine N-oxides serve as valuable intermediates in chemical syntheses. They are particularly useful in reactions that require electron-donating or electron-accepting groups .
Mechanism of Action
Target of Action
As an organic compound with the chemical formula C7H9N , it is likely to interact with various biological molecules in the body
Mode of Action
It is known that the compound is soluble in ethanol, ether, and cold water, and slightly soluble in hot water , which may influence its interaction with biological targets. More detailed studies are required to elucidate the exact mechanisms of interaction with its targets and any resulting changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 2,5-dimethylpyridine 1-oxide is currently lacking . Future studies should consider these factors to provide a more comprehensive understanding of the compound’s action.
properties
IUPAC Name |
2,5-dimethyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEWUCOFCOAYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341259 | |
Record name | 2,5-Dimethylpyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyridine 1-oxide | |
CAS RN |
4986-05-4 | |
Record name | 2,5-Dimethylpyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylpyridin-1-ium-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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